Cas no 87170-48-7 (4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline)
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
- 4-chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]Benzenamine
- 4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
- Benzenamine, 4-chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-
- 3-Chlor-2-(2-Chlor-5-Amino-Phenoxy)-5-(Trifluoromethyl)-Pyridine
- 4-Chloro-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
- KSC924E2J
- 3771AC
- AX8238696
- ST24043572
- 4-chloro-3-[[3-
- 4-Chloro-3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenamine (ACI)
- DTXSID50542081
- AS-71877
- MFCD22200381
- CS-0157053
- 4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanil
- AKOS013326388
- C12H7Cl2F3N2O
- 87170-48-7
-
- MDL: MFCD22200381
- Inchi: 1S/C12H7Cl2F3N2O/c13-8-2-1-7(18)4-10(8)20-11-9(14)3-6(5-19-11)12(15,16)17/h1-5H,18H2
- InChI Key: NMLZNVAMLNUCOY-UHFFFAOYSA-N
- SMILES: FC(C1C=C(Cl)C(OC2C(Cl)=CC=C(N)C=2)=NC=1)(F)F
Computed Properties
- Exact Mass: 321.98900
- Monoisotopic Mass: 321.9887527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.1
- XLogP3: 4.2
Experimental Properties
- PSA: 48.14000
- LogP: 5.36290
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191212-1g |
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline |
87170-48-7 | 95% | 1g |
$201.96 | 2023-08-31 | |
| Alichem | A029191212-5g |
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline |
87170-48-7 | 95% | 5g |
$583.10 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C857670-1g |
3-Chlor-2-(2-Chlor-5-Amino-Phenoxy)-5-(Trifluoromethyl)-Pyridine |
87170-48-7 | ≥97% | 1g |
¥705.60 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI904-50mg |
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline |
87170-48-7 | 95+% | 50mg |
81.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI904-1g |
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline |
87170-48-7 | 95+% | 1g |
661.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI904-250mg |
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline |
87170-48-7 | 95+% | 250mg |
373CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI904-200mg |
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline |
87170-48-7 | 95+% | 200mg |
189.0CNY | 2021-08-04 | |
| Chemenu | CM171134-1g |
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline |
87170-48-7 | 95% | 1g |
$202 | 2021-08-05 | |
| Chemenu | CM171134-5g |
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline |
87170-48-7 | 95% | 5g |
$557 | 2021-08-05 | |
| Ambeed | A966052-250mg |
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline |
87170-48-7 | 95% | 250mg |
$41.0 | 2025-04-16 |
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Production Method
Production Method 1
1.2 pH 7
Production Method 2
1.2 Reagents: Water
Production Method 3
2.1 Reagents: Sodium hydrosulfide Solvents: Ethanol ; rt → 90 °C; 5 - 20 h, 60 - 90 °C
2.2 pH 7
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Raw materials
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Preparation Products
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Suppliers
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
Introduction to 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline and Its Significance in Modern Chemical Biology
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline (CAS No. 87170-48-7) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its chloro and trifluoromethyl substituents, plays a pivotal role in the development of novel pharmaceuticals and agrochemicals. The presence of these specific functional groups not only enhances its reactivity but also contributes to its potential applications in various biological and chemical processes.
The nomenclature of this compound is highly descriptive, providing insight into its molecular structure. The term "4-Chloro" indicates the presence of a chlorine atom at the fourth position, while "3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)" describes a more complex moiety attached to the aniline backbone. This intricate structure suggests that the compound may exhibit a range of biological activities, making it a valuable candidate for further research and development.
In recent years, there has been a surge in research focused on developing new compounds with enhanced biological activity. The trifluoromethyl group, in particular, is known for its ability to improve metabolic stability and binding affinity in drug candidates. This has led to its widespread use in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of this group into 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline underscores its potential as a building block for innovative therapeutics.
The chloro substituents in this compound also contribute to its reactivity, making it a versatile intermediate in organic synthesis. Chlorinated aromatic compounds are frequently employed in the development of pharmaceuticals due to their ability to undergo various chemical transformations. These transformations can be harnessed to create more complex molecules with tailored properties, which is crucial for achieving desired pharmacological effects.
Recent studies have highlighted the importance of understanding the structural features of compounds like 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline in order to optimize their biological activity. For instance, research has shown that the presence of multiple halogen atoms can enhance the potency of drug candidates by improving their interactions with biological targets. This finding is particularly relevant in the context of developing new antibiotics and antiviral agents, where high potency is often required.
The synthesis of 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cross-coupling reactions. These synthetic strategies are chosen for their efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for both research and commercial purposes. The ability to synthesize such complex molecules underscores the advancements in synthetic chemistry over recent decades.
In addition to its pharmaceutical applications, 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline has potential uses in agrochemicals. The structural features that make it attractive for drug development also contribute to its effectiveness as a pesticide or herbicide. For example, the trifluoromethyl group can enhance the bioavailability of agrochemicals, leading to better crop protection solutions.
The growing interest in green chemistry has also influenced the development of new compounds like 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-aniline. Researchers are increasingly focusing on designing molecules that are environmentally friendly and sustainable. This includes using less hazardous reagents and optimizing synthetic pathways to minimize waste. Such efforts align with global initiatives aimed at reducing the environmental impact of chemical production.
The future prospects for 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yloxy))-Aniline are promising, given its unique properties and potential applications. Ongoing research is expected to uncover new ways to utilize this compound in various fields, including medicine and agriculture. As our understanding of molecular structure-function relationships continues to evolve, compounds like this will play an increasingly important role in addressing global challenges related to health and food security.
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